molecular formula C9H15NSi B103180 2-Trimethylsilylmethylpyridine CAS No. 17881-80-0

2-Trimethylsilylmethylpyridine

Cat. No.: B103180
CAS No.: 17881-80-0
M. Wt: 165.31 g/mol
InChI Key: NGEDYVJWBRCEEM-UHFFFAOYSA-N
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Description

2-Trimethylsilylmethylpyridine is an organosilicon compound with the molecular formula C9H15NSi. It is a derivative of pyridine where a trimethylsilylmethyl group is attached to the second carbon of the pyridine ring. This compound is known for its unique chemical properties and its utility in various chemical reactions and industrial applications .

Preparation Methods

2-Trimethylsilylmethylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane . Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

2-Trimethylsilylmethylpyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Trimethylsilylmethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Trimethylsilylmethylpyridine exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability allows it to act as a protecting group in various chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

2-Trimethylsilylmethylpyridine can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

trimethyl(pyridin-2-ylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDYVJWBRCEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343665
Record name 2-TRIMETHYLSILYLMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17881-80-0
Record name 2-TRIMETHYLSILYLMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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